molecular formula C9H6BrNO B188552 3-Bromoquinoline 1-oxide CAS No. 22615-00-5

3-Bromoquinoline 1-oxide

Cat. No.: B188552
CAS No.: 22615-00-5
M. Wt: 224.05 g/mol
InChI Key: LANTXZGXVINCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromoquinoline 1-oxide: is a chemical compound with the molecular formula C9H6BrNO It is a derivative of quinoline, where a bromine atom is substituted at the third position and an oxygen atom is bonded to the nitrogen atom, forming an N-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline 1-oxide typically involves the bromination of quinoline followed by oxidation. One common method includes the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromoquinoline is then oxidized using hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromoquinoline 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of quinoline derivatives with additional oxygen functionalities.

    Reduction: Reduction of the N-oxide group can be achieved using reducing agents such as zinc and acetic acid, resulting in the formation of 3-bromoquinoline.

    Substitution: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Zinc and acetic acid

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed:

    Oxidation: Quinoline derivatives with additional oxygen functionalities

    Reduction: 3-Bromoquinoline

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

Chemistry: 3-Bromoquinoline 1-oxide is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are being studied for their ability to inhibit specific enzymes and pathways involved in disease processes.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromoquinoline 1-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the oxidative state of biological molecules. The bromine atom can undergo substitution reactions, allowing the compound to form covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    3-Bromoquinoline: Lacks the N-oxide group, making it less reactive in redox reactions.

    Quinoline N-oxide: Lacks the bromine atom, resulting in different substitution patterns and reactivity.

    4-Bromoquinoline 1-oxide: Bromine atom is at the fourth position, leading to different chemical properties and reactivity.

Uniqueness: 3-Bromoquinoline 1-oxide is unique due to the presence of both the bromine atom and the N-oxide group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-bromo-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-5-7-3-1-2-4-9(7)11(12)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANTXZGXVINCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=[N+]2[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355900
Record name 3-bromoquinoline 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22615-00-5
Record name 3-bromoquinoline 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-quinoline (1.0 eq.) in CH2Cl2 (0.2M) was added peracetic acid (2.0 eq.). The mixture was stirred for 12 h, poured in saturated aqueous NaHCO3 and extracted with EtOAc (2×). The combined organic extracts were washed with brine, dried over Na2SO4, filtered and concentrated. Crystallization from CH2Cl2:Hex afforded the title compound as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)OO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 3-Bromoquinoline 5 (2.08 g, 10 mmol) in CHCl3 (5 ml) was added CH3CO2OH (5 ml, 32% solution in dilute HOAc, 20 mmol) and the mixture was stirred overnight. Acetone (3 ml) was added and the mixture was stirred an additional 15 min then poured into saturated NaHCO3 (aq) and extracted with CH2Cl2. The combined extracts were dried (K2CO3) and concentrated to yield pure 6 (2.26 g, 100%) as a tan solid. 1H NMR d (d=delta) (ppm): 7.7 dd (CH atom), 7.8 m (2 CH atom), 7.9 s (CH atom), 8.6 s (CH atom), 8.7 d (CH atom).
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
CH3CO2OH
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
100%

Synthesis routes and methods IV

Procedure details

A solution of 72% 3-chloroperbenzoic acid (97.8 g (0.408 mol) dissolved in 1 L DCM, dried on sodium sulphate and filtered off) was added dropwise to a solution of 85.0 g 0.41 mol) 3-bromoquinoline in 100 mL DCM cooled to 5° C. Care was taken to ensure that the temperature of the reaction mixture did not rise above 10° C. After the addition had ended the mixture was stirred for 5 h, then a solution of 72% 3-chloroperbenzoic acid (25.0 g, 0.104 mol) dissolved in 200 mL DCM, dried on sodium sulphate and filtered off) was again added dropwise and the mixture was stirred overnight at RT. Saturated aqueous sodium carbonate solution was added, the phases were separated and the organic phase was dried on sodium sulphate. The solution was filtered through activated charcoal and then evaporated down i. vac.
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromoquinoline 1-oxide
Reactant of Route 2
Reactant of Route 2
3-Bromoquinoline 1-oxide
Reactant of Route 3
Reactant of Route 3
3-Bromoquinoline 1-oxide
Reactant of Route 4
3-Bromoquinoline 1-oxide
Reactant of Route 5
Reactant of Route 5
3-Bromoquinoline 1-oxide
Reactant of Route 6
Reactant of Route 6
3-Bromoquinoline 1-oxide
Customer
Q & A

Q1: Can 3-bromoquinoline 1-oxide be used to synthesize complex molecules?

A2: Yes, this compound can act as a versatile building block in organic synthesis. For example, reacting it with Meldrum's acid in the presence of acetic anhydride produces 5-(2-quinolyl)-Meldrum's acid. [] This reaction highlights the potential of this compound for generating diverse quinoline derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.